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Tolerability Profile Overview

The following table summarizes the key safety findings from the LEONARDA-1 Phase III trial, which

evaluated Lerociclib (150 mg twice daily) plus Fulvestrant in patients with HR+/HER2− advanced breast

cancer [1] [2].

Safety Parameter
Lerociclib + Fulvestrant
(n=137)

Placebo + Fulvestrant
(n=138)

Any Adverse Event (AE) 98.5% 80.4%

Grade ≥3 AEs 57.7% 15.2%

Serious AEs 5.8% 8.0%

AEs Leading to
Discontinuation

0.7% (1 patient) 0%

Most Common Grade 3/4 AEs Incidence Notes

Neutropenia 46.7% Grade 4: 5.1% [2]

Leukopenia Information Missing -
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Safety Parameter
Lerociclib + Fulvestrant
(n=137)

Placebo + Fulvestrant
(n=138)

Diarrhea (Grade 3/4) 0% Any grade: <20% [2]

Key Low-Incidence AEs Incidence Comparison to other CDK4/6i

Febrile Neutropenia 0% [2]

Venous Thromboembolism (VTE) 0% [2]

QTc Prolongation Few cases, similar to placebo ~4% [2]

Skin Rash ~4% Similar to placebo [2]

Hepatotoxicity No additional risk identified [2]

Troubleshooting Common Adverse Events

Here is a clinical management guide for the most frequently observed AEs with Lerociclib combination

therapy, based on the trial data [1] [2] [3].

Hematologic Toxicity (Neutropenia/Leukopenia)

Monitoring: The low rate of Grade 4 neutropenia (5.1%) and absence of febrile neutropenia support

that Lerociclib can be dosed continuously without mandatory drug holidays [2] [3]. Routine complete
blood count (CBC) monitoring is still recommended.

Management: For Grade 3 neutropenia, consider dose interruption until recovery to Grade ≤2,
followed by dose continuation at the same level [1]. The need for growth factor support was not

reported in the primary data, but its use would follow institutional guidelines for managing
chemotherapy-induced neutropenia.

Gastrointestinal (GI) Toxicity

Diarrhea, Nausea, Vomiting: These are common with some other CDK4/6 inhibitors but occur in
less than 20% of patients on Lerociclib, with no reported Grade 3 or 4 diarrhea [2] [3].
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Management: For low-grade GI events, recommend standard supportive care (e.g., dietary

modifications, loperamide for diarrhea, antiemetics for nausea). Dose modifications are unlikely to be
necessary.

Experimental Protocol & Workflow

For researchers, the core design of the pivotal LEONARDA-1 trial that established the efficacy and safety of

this combination is summarized below.

Population: HR+/HER2− ABC
Progressed on Prior ET (N=275)

1:1 Randomization

Intervention Arm
Lerociclib 150mg BID + Fulvestrant

(n=137)

Control Arm
Placebo BID + Fulvestrant

(n=138)

Primary Endpoint:
Investigator-assessed PFS

Key Safety Analysis:
AEs, Lab Tests, Discontinuations

Click to download full resolution via product page

Key Methodological Details:

Patient Population: Adults with HR+/HER2− locally advanced or metastatic breast cancer who had
relapsed or progressed on prior endocrine therapy. All patients had documented endocrine resistance

[1].
Dosing Schedule:

Lerociclib/Placebo: 150 mg orally twice daily on a continuous schedule (28-day cycles) [1].
Fulvestrant: 500 mg intramuscularly on days 1, 15, 29, and once monthly thereafter [4].

Assessment Schedules:
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Tumor Assessment: Tumor imaging (CT or MRI) was performed at baseline and then every 8

weeks from the first dose until disease progression [1].
Safety Assessment: AEs were monitored continuously and documented throughout the

treatment period and follow-up. Severity was graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI CTCAE) [1].

Key Tolerability Conclusions

For researchers and clinicians, the data indicates that Lerociclib offers a differentiated safety profile:

High Efficacy: Significant improvement in PFS with a hazard ratio of 0.451 [1].
Manageable Safety: A low rate of treatment discontinuation due to AEs (0.7%) underscores its

tolerability [1] [2].
Differentiated Profile: The very low incidence of severe GI toxicity and the low rate of Grade 4

neutropenia may translate to a reduced need for dose interruptions and a lower burden of supportive
care compared to other agents in its class [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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